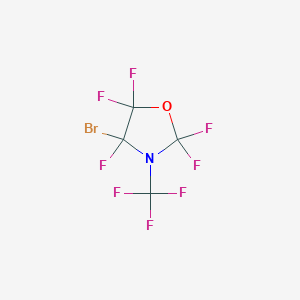
4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine is a fluorinated organic compound. Compounds with fluorine atoms are often of interest due to their unique chemical properties, such as high electronegativity and the ability to form strong bonds with carbon. These properties can lead to applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine likely involves multiple steps, including the introduction of bromine and fluorine atoms into the oxazolidine ring. Typical reagents might include brominating agents (e.g., N-bromosuccinimide) and fluorinating agents (e.g., sulfur tetrafluoride).
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming oxazolidinone derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms, forming less substituted oxazolidines.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents might include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxazolidinones, while substitution could produce a variety of functionalized oxazolidines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, fluorinated compounds are often used as intermediates in the synthesis of more complex molecules. The unique properties of fluorine can enhance the stability and reactivity of these intermediates.
Biology
Fluorinated compounds can be used in biological research to study enzyme mechanisms and protein interactions. The presence of fluorine can alter the biological activity of molecules, making them useful probes in biochemical studies.
Medicine
In medicine, fluorinated compounds are often used in drug design
Industry
In industry, fluorinated compounds are used in the production of materials with unique properties, such as high thermal stability and resistance to chemical attack. These materials can be used in coatings, lubricants, and other high-performance applications.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of multiple fluorine atoms could influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,5,5-Pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine: Lacks the bromine atom, which might affect its reactivity and applications.
4-Chloro-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine: Similar structure but with a chlorine atom instead of bromine, which could lead to different chemical properties and reactivity.
Uniqueness
The presence of both bromine and multiple fluorine atoms in 4-Bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine makes it unique. Bromine can participate in various substitution reactions, while fluorine atoms can enhance the compound’s stability and reactivity.
Propiedades
Número CAS |
104550-50-7 |
|---|---|
Fórmula molecular |
C4BrF8NO |
Peso molecular |
309.94 g/mol |
Nombre IUPAC |
4-bromo-2,2,4,5,5-pentafluoro-3-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C4BrF8NO/c5-1(6)2(7,8)15-4(12,13)14(1)3(9,10)11 |
Clave InChI |
QJFYCFSQPLUAOY-UHFFFAOYSA-N |
SMILES canónico |
C1(C(OC(N1C(F)(F)F)(F)F)(F)F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


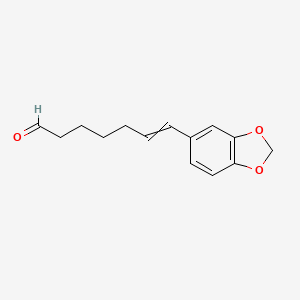


![4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14344187.png)
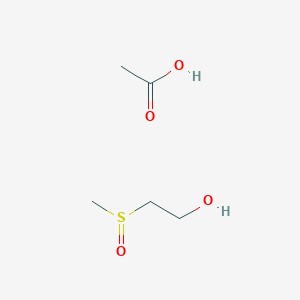
![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
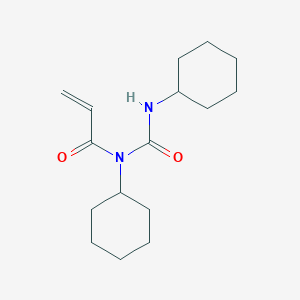
![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
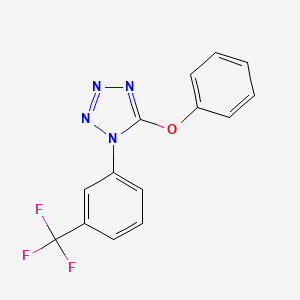

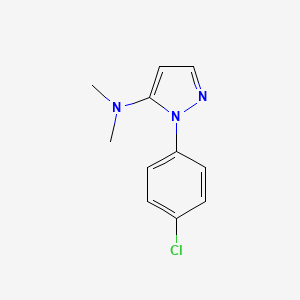
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
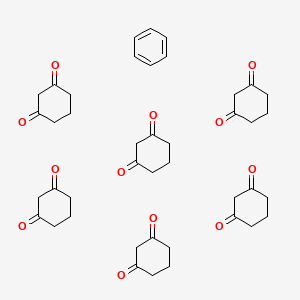
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
